(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one
Description
(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and a hybrid structure incorporating a thiazole ring and a bipiperidin moiety. The unique structural features of this compound—specifically the thiazol-2-yloxy substituent and the 1,4'-bipiperidin scaffold—distinguish it from simpler chalcone derivatives. These groups may enhance electronic interactions, conformational flexibility, and binding affinity to biological targets.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(7-6-18-4-2-1-3-5-18)25-13-8-19(9-14-25)24-15-10-20(11-16-24)27-22-23-12-17-28-22/h1-7,12,17,19-20H,8-11,13-16H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSASWEAFMMVBHX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bipiperidine Formation: The bipiperidine moiety is often synthesized through a series of cyclization reactions starting from piperidine derivatives.
Coupling Reactions: The final step involves coupling the thiazole and bipiperidine intermediates with a phenyl group through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenyl or thiazole rings.
Reduction: Reduced forms of the double bonds or carbonyl groups.
Substitution: Substituted thiazole or phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one.
Case Study: Thiazole Derivatives
A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics . This suggests that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly against breast cancer and other malignancies.
Case Study: Anticancer Screening
In a study assessing the anticancer properties of thiazole-containing compounds, derivatives were tested against human breast adenocarcinoma cell lines (MCF7). The results showed that specific compounds demonstrated significant cytotoxicity, indicating their potential as anticancer agents . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored, particularly in the context of influenza viruses.
Case Study: Influenza Virus Inhibition
Research focusing on novel antiviral agents has identified thiazole derivatives as potential inhibitors of viral RNA-dependent RNA polymerase. These compounds were evaluated for their ability to inhibit the interaction between critical viral proteins, which is essential for viral replication . The findings suggest that this compound may possess similar antiviral properties worth investigating further.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole moiety | Enhances antimicrobial and anticancer activity |
| Piperidine ring | Contributes to receptor binding affinity |
| Phenyl group | Modulates lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bipiperidine moiety may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one are compared below with analogous chalcone derivatives, focusing on substituent effects, biological activities, and spectral characteristics.
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Observations
Substituent Effects on Biological Activity: The 3,4,5-trimethoxyphenyl group in enhances antimicrobial activity, likely due to increased electron-donating effects and improved membrane permeability. The piperidinyl ethoxy group in correlates with anticancer activity, suggesting that nitrogen-containing substituents may interact with cellular targets like kinases or DNA.
Structural Flexibility and Planarity :
- The bipiperidin moiety in the target compound introduces conformational flexibility, which may reduce planarity compared to rigid analogs like 4-fluoro-chalcone (dihedral angles ≤56.26° ). Reduced planarity could affect crystal packing or bioavailability.
- In contrast, 1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits a smaller dihedral angle (12.5°), favoring π-π stacking interactions in crystalline phases.
Spectral Correlations :
- Chalcones with electron-withdrawing groups (e.g., nitro, chloro) exhibit bathochromic shifts in UV spectra due to extended conjugation, as seen in substituted (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives (λmax: 320–350 nm ).
- The target compound’s thiazole ring may alter UV/IR profiles compared to imidazole-containing analogs , but specific data are unavailable.
Synthetic Considerations: Most chalcones, including the target compound, are synthesized via Claisen-Schmidt condensation.
Biological Activity
The compound (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a phenyl group, a thiazole moiety, and a bipiperidine unit. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration suggests potential interactions with biological targets due to the functional groups present.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds with thiazole rings have been linked to enhanced anticancer activity due to their ability to interact with cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. This effect is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's disease .
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on human cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial effects against clinical isolates. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Study 3: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups. These findings support further investigation into its use for neuroprotective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
